molecular formula C20H23FN2O4 B2376359 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941974-01-2

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2376359
CAS No.: 941974-01-2
M. Wt: 374.412
InChI Key: FEJAGSURBRMCJC-UHFFFAOYSA-N
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Description

2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinone core, substituted with a fluorobenzyl group and a tetrahydrofuran moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via an etherification reaction, where 2-fluorobenzyl alcohol reacts with the pyridinone intermediate in the presence of a base such as potassium carbonate.

    Attachment of the Tetrahydrofuran Moiety: The final step involves the coupling of the tetrahydrofuran moiety to the acetamide group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving pyridinone-containing substrates.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the pyridinone core can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-((2-chlorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
  • 2-(5-((2-bromobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Uniqueness

Compared to its analogs, the fluorobenzyl derivative may exhibit unique properties such as increased metabolic stability and enhanced binding affinity due to the electron-withdrawing nature of the fluorine atom. This can result in improved pharmacokinetic and pharmacodynamic profiles, making it a more promising candidate for drug development.

Properties

IUPAC Name

2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4/c1-14-9-18(24)19(27-13-15-5-2-3-7-17(15)21)11-23(14)12-20(25)22-10-16-6-4-8-26-16/h2-3,5,7,9,11,16H,4,6,8,10,12-13H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJAGSURBRMCJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NCC2CCCO2)OCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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